molecular formula C8H17NO3 B1334407 3-(Boc-amino)-1-propanol CAS No. 58885-58-8

3-(Boc-amino)-1-propanol

Cat. No. B1334407
CAS RN: 58885-58-8
M. Wt: 175.23 g/mol
InChI Key: XDJCYKMWJCYQJM-UHFFFAOYSA-N
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Description

3-(Boc-amino)-1-propanol, also known as Boc-Aminol, is an organic compound with a wide range of applications in scientific research. It is a colorless liquid, with a pungent odor, and is soluble in water and alcohol. Boc-Aminol is used as a reagent in organic synthesis and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Hydrogen Bonding and Polymorphism

3-(Boc-amino)-1-propanol, also known as 3-amino-1-propanol, has been used in structural studies involving hydrogen bonding and polymorphism. It has been reacted with quinaldinate to form salts, revealing different hydrogen bonding and π∙∙∙π stacking interactions, leading to distinct connectivity motifs. The largest difference in hydrogen bonding was observed between polymorphs 3a and 3b (Podjed & Modec, 2022).

Synthesis of Isotopomers

The compound has also been utilized in the synthesis of 1-amino-2-[3-13C]propanol hydrochloride, aiding in the completion of synthetic methods for all of its 13C- and 15N-isotopomers. This showcases its use in enhancing the methods for labeling compounds with isotopes, which is crucial for various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy (Iida, Nakajima, & Kajiwara, 2008).

Enantioselective Synthesis

In the field of stereochemistry, this compound has been used in the enantioselective synthesis of various compounds. For instance, the enantiomers of racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate were separated and transformed into Boc and Fmoc-protected derivatives, which are crucial steps in the synthesis of chiral compounds and pharmaceuticals (Solymár, Kanerva, & Fülöp, 2004).

Thermodynamic Modeling

The solubility of Boc-(R)-3-amino-4-(2, 4, 5-trifluorophenyl)butanoic acid in different solvents was measured, and the data were correlated with various equations. This study helps in understanding the solubility behavior of similar Boc-protected amino acids in different solvents, which is crucial in various fields including pharmaceutical sciences and chemical engineering (Fan et al., 2016).

Low Temperature Polymorphism

The compound has been investigated through differential scanning calorimetry, and low-temperature powder X-ray diffraction and Raman spectroscopy. This research provides insights into its ability to crystallize in different polymorphs at varying temperatures, which is important in understanding its physical properties and potential applications in materials science (Cacela et al., 2003).

Mechanism of Action

Target of Action

The primary target of 3-(Boc-amino)-1-propanol is the amino group in primary amines, secondary amines, imidazoles, pyrroles, indole, and other aromatic nitrogen heterocycles . The compound acts as a protecting group for these amino functions, which often need to be protected during synthetic reactions .

Mode of Action

This compound, as a Boc-protected compound, interacts with its targets by forming a tert-butyl carbamate (Boc) derivative . This interaction occurs under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases .

Biochemical Pathways

The compound plays a pivotal role in the synthesis of multifunctional targets . It is involved in the protection of amino functions, which often occur in the context of peptide synthesis . The Boc-derivative nicely complements the corresponding benzyl carbamates (Cbz-compounds), which could be deprotected by catalytic hydrogenolysis or sodium in liquid ammonia .

Pharmacokinetics

It is known that the boc group can be cleaved by mild acidolysis , suggesting that the compound’s bioavailability may be influenced by the pH of the environment

Result of Action

The result of the action of this compound is the formation of Boc-protected amines and amino acids . These protected compounds are stable and can withstand various reaction conditions, making them useful in organic synthesis .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature . For instance, the Boc group can be cleaved under acidic conditions . Therefore, the compound’s action, efficacy, and stability may vary depending on the specific conditions of the reaction environment.

Safety and Hazards

According to the safety data sheet, “3-(Boc-amino)-1-propanol” may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

Future Directions

The use of Boc-protected amines, including “3-(Boc-amino)-1-propanol”, is likely to continue in the field of organic synthesis due to their stability and ease of deprotection . Future research may focus on developing more efficient synthesis methods, exploring new applications, and improving the understanding of their reaction mechanisms .

properties

IUPAC Name

tert-butyl N-(3-hydroxypropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c1-8(2,3)12-7(11)9-5-4-6-10/h10H,4-6H2,1-3H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJCYKMWJCYQJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30397132
Record name 3-(Boc-amino)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58885-58-8
Record name 3-(Boc-amino)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Boc-amino)-1-propanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a stirred solution of 3-aminopropanol 8-1 (Aldrich) (15 g, 0.2 mol), NEt3 (42 mL, 0.3 mol) and DMF (400 mL) at 0° C. was added BOC2O (52 g, 0.24 mol). After stirring at 0° C. for 6 h the reaction mixture was diluted with ether and then washed with H2O (2×), sat. NaHCO3, 5% KHSO4 and brine, dried (MgSO4) and concentrated to give 8-2 as a colorless oil.
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
42 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One
Name
Quantity
52 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name

Synthesis routes and methods II

Procedure details

Into 30 ml of methanol, was dissolved 1.5 g (20 mmoles) of 3-amino-1-propanol followed by the addition of 4.8 g (20 mmoles) of S-tert-butoxycarbonyl-4,6-dimethyl-2-mercaptopyrimdine (a product of Kokusan Kagaku Co.). After stirring for 6 hours, the reaction mixture was evaporated to drynes, dissolved in 200 ml of chloroform, and washed with 200 ml of water. The chloroform layer was concentrated and subjected to column chromatography using 300 g of silica gel (Wako Gel® C-200) and a toluene-ethyl acetate (1:1 by volume) mixture as a developing solvent. The Fraction Nos. 82 to 151 (each 15 ml in volume) were combined and evaporated to obtain 2.95 g (84% yield) of 3-tert-butoxycarbonylamino-1-propanol in the form of colorless oil.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 3-aminopropanol (15 mL, 0.20 mol) in methylene chloride (50 mL) at rt was treated with t-butylpyrocarbonate (42.02 g, 1 equiv) in methylene chloride (25 mL), dropwise over 2 h. After stirring overnight the mixture was evaporated, flushed with heptane (3×), and dried in vacuo to give the product as a thick oil (34.31 g, 100%). 1H NMR δ 1.48 (s, 9H), 3.12 (br, 1H), 3.22 (q, J=7.5 Hz, 2H), 3.60 (q, J=7.8 Hz, 2H), 4.81 (br, 1H). MS (DCl) 176 (MH)+. Anal calcd for C8H17NO3: C-54.84, H-9.78, N-7.99. Found: C-54.80, H-9.82, N-7.97.
Quantity
15 mL
Type
reactant
Reaction Step One
Name
t-butylpyrocarbonate
Quantity
42.02 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
100%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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3-(Boc-amino)-1-propanol
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